Technical Monograph: 3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid
Technical Monograph: 3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid
Executive Summary
3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS 84545-00-6) serves as a critical bifunctional building block in medicinal chemistry. Characterized by a cyclopentane core substituted at the 1 and 3 positions with differentiated carbonyl functionalities—a free carboxylic acid and a methyl ester—this molecule enables orthogonal reactivity. This "Janus-faced" nature allows researchers to selectively manipulate one terminus (e.g., amide coupling) while preserving the other for subsequent transformations, making it indispensable for the synthesis of peptidomimetics, conformationally restricted amino acid analogues, and fragment-based drug discovery (FBDD) scaffolds.[1]
Part 1: Chemical Identity & Stereochemical Landscape[1]
The nomenclature and identification of this compound are complicated by its stereocenters. The 1,3-substitution pattern on the cyclopentane ring generates geometric isomers (cis and trans), which possess distinct physical properties and CAS registry numbers.
Identification Matrix[1]
| Parameter | Data |
| Common Name | 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid |
| Synonyms | Monomethyl 1,3-cyclopentanedicarboxylate; 1,3-Cyclopentanedicarboxylic acid, monomethyl ester |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| SMILES | COC(=O)C1CCC(C1)C(=O)O |
CAS Registry Number Breakdown
Precise selection of the CAS number is vital for regulatory compliance and sourcing.
| Stereochemistry | Description | CAS Number |
| Unspecified / Generic | Mixture of stereoisomers or unspecified geometry. | 84545-00-6 |
| cis-Racemic | rel-(1R,3S); Substituents on the same face.[1] | 96382-85-3 |
| trans-Racemic | rel-(1R,3R); Substituents on opposite faces.[1] | 111138-44-4 |
| (1S,3R)-cis | Single enantiomer (Chiral). | 96443-42-4 |
Stereochemical Logic
The 1,3-disubstituted cyclopentane scaffold presents a unique stereochemical environment.
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cis-Isomer: Derived from the meso-1,3-cyclopentanedicarboxylic acid. While the diester precursor is meso (achiral), desymmetrization to the monoester breaks the plane of symmetry, creating a pair of enantiomers ((1S,3R) and (1R,3S)).[1]
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trans-Isomer: Derived from the chiral (racemic) trans-1,3-cyclopentanedicarboxylic acid.
Part 2: Synthetic Methodologies
Production strategies rely on the differentiation of the two carboxyl groups found in 1,3-cyclopentanedicarboxylic acid.
Route A: Statistical Partial Hydrolysis
The most common industrial route involves the partial hydrolysis of dimethyl 1,3-cyclopentanedicarboxylate. This reaction is controlled by stoichiometry and kinetics.
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Mechanism: Saponification using 1 equivalent of hydroxide (NaOH or LiOH).
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Challenge: Statistical distribution yields a mixture of diester (starting material), monoester (product), and diacid (over-hydrolyzed).
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Purification: The mixture is separated via pH-controlled extraction. The diacid remains in the aqueous phase at low pH, while the monoester is extracted into organic solvent.
Route B: Enzymatic Desymmetrization (High Value)
For asymmetric synthesis, enzymatic hydrolysis of the cis-dimethyl ester using Pig Liver Esterase (PLE) or specific lipases is the gold standard. This process selectively hydrolyzes one ester group based on the enzyme's chiral pocket, yielding the monoester with high enantiomeric excess (ee).
Synthetic Workflow Diagram
The following diagram illustrates the relationship between the diester precursor and the target monoester, highlighting the desymmetrization pathway.
Figure 1: Synthetic pathways distinguishing chemical (statistical) and enzymatic (enantioselective) routes.
Part 3: Physicochemical Profile[1]
Understanding the physical behavior of the monoester is crucial for handling and formulation.
| Property | Value / Description | Note |
| Physical State | Viscous Liquid / Low-melting Solid | Isomer dependent.[1] |
| Boiling Point | ~140–145 °C at 2 mmHg | High vacuum required for distillation.[1] |
| pKa | ~4.5 (Carboxylic Acid) | Typical for aliphatic acids.[1] |
| LogP | ~0.6 | Moderately polar; water-soluble at neutral pH.[1] |
| Solubility | DCM, MeOH, THF, EtOAc | Soluble in most organic solvents.[1] |
Part 4: Applications & Reactivity[6]
The core value of 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid lies in its orthogonal reactivity . The free acid allows for immediate coupling, while the methyl ester acts as a "masked" acid or a precursor to an alcohol.
Medicinal Chemistry Utility
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Peptidomimetics: Used to introduce a rigid turn or constraint into a peptide backbone, restricting conformational freedom and potentially improving binding affinity.
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Fragment-Based Drug Discovery (FBDD): The molecule serves as a polar, aliphatic scaffold with defined vectors for substituent growth.
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Linker Chemistry: Connects two pharmacophores with a defined spatial separation (~5-6 Å distance between carbonyl carbons).
Reactivity Flowchart
The diagram below maps the divergent synthetic possibilities starting from the core monoester.
Figure 2: Divergent reactivity profile demonstrating orthogonal protection group strategy.
Part 5: Experimental Protocol
Protocol: Selective Monohydrolysis of Dimethyl 1,3-Cyclopentanedicarboxylate
Objective: Isolate the monoester from the symmetric diester.
Reagents:
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Dimethyl 1,3-cyclopentanedicarboxylate (10.0 g, 53.7 mmol)[1]
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Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.25 g, 53.7 mmol, 1.0 eq)[1]
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THF (50 mL), Methanol (10 mL), Water (10 mL)[1]
Procedure:
-
Dissolution: Dissolve the diester in a mixture of THF and Methanol (5:1) and cool to 0 °C in an ice bath.
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Saponification: Dissolve LiOH·H₂O in water (10 mL) and add dropwise to the stirred diester solution over 30 minutes. Note: Slow addition favors mono-hydrolysis.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Workup (pH Switch):
-
Concentrate the solvent under reduced pressure to remove THF/MeOH.
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Dilute the aqueous residue with water (30 mL) and wash with Diethyl Ether (2 x 30 mL). Critical Step: This removes unreacted diester.
-
Acidify the aqueous layer to pH ~2 using 1N HCl.
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Extract the acidic aqueous layer with Ethyl Acetate (3 x 40 mL). This extracts the target monoester and any diacid.
-
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. If diacid contamination is significant (>5%), purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Yield: Typically 65–75% as a colorless oil.
References
-
PubChem. (n.d.).[2][3] 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (Compound).[4][5][2][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
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Organic Syntheses. (1955).[9] Methyl Cyclopentanecarboxylate and Derivatives. Org. Synth. Coll. Vol. 3, p. 188. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. angenesci.com [angenesci.com]
- 2. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | C8H12O4 | CID 242320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-2-Carbomethoxycyclopentane-1-carboxylic acid | C8H12O4 | CID 10844912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid - Lead Sciences [lead-sciences.com]
- 6. 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | 84545-00-6 [sigmaaldrich.com]
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